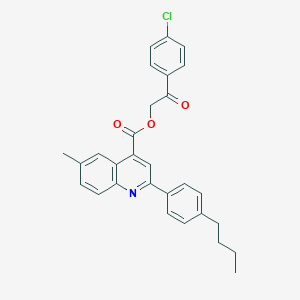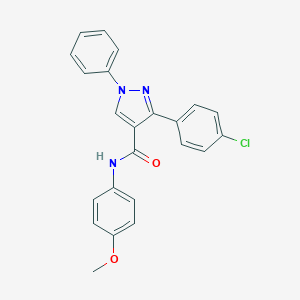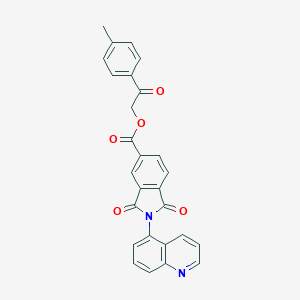
5-(4-Methoxycarbonylanilino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxycarbonylanilino)-5-oxopentanoic acid is an organic compound that features a methoxycarbonyl group attached to an aniline ring, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxycarbonylanilino)-5-oxopentanoic acid typically involves the reaction of 4-methoxycarbonylaniline with a suitable pentanoic acid derivative. One common method is the condensation reaction between 4-methoxycarbonylaniline and glutaric anhydride under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxycarbonylanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the pentanoic acid chain can be reduced to form alcohols.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(4-Methoxycarbonylanilino)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxycarbonylanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the aniline ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylaniline: Lacks the pentanoic acid chain but shares the methoxycarbonyl-aniline structure.
5-Oxopentanoic acid: Lacks the methoxycarbonylaniline group but shares the pentanoic acid structure.
Uniqueness
5-(4-Methoxycarbonylanilino)-5-oxopentanoic acid is unique due to the combination of the methoxycarbonylaniline group and the pentanoic acid chain, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Properties
CAS No. |
296264-88-5 |
|---|---|
Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26g/mol |
IUPAC Name |
5-(4-methoxycarbonylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H15NO5/c1-19-13(18)9-5-7-10(8-6-9)14-11(15)3-2-4-12(16)17/h5-8H,2-4H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
JDRQHNKEEYWRFF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


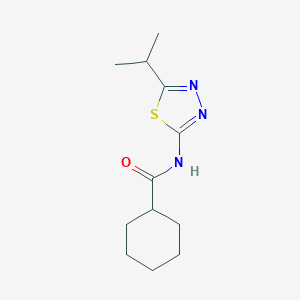

![Phenacyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B435939.png)

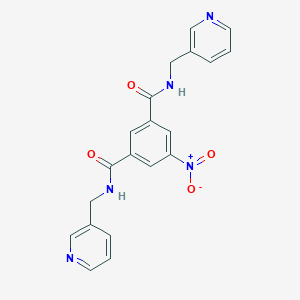
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B436010.png)
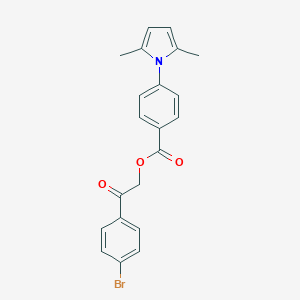
![2-({4-[(Pentyloxy)carbonyl]phenyl}carbamoyl)benzoic acid](/img/structure/B436025.png)
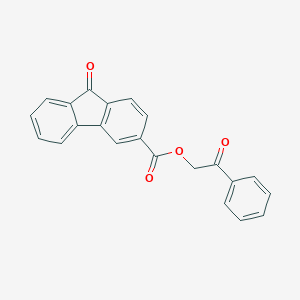
![7-(Anilinocarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B436065.png)
